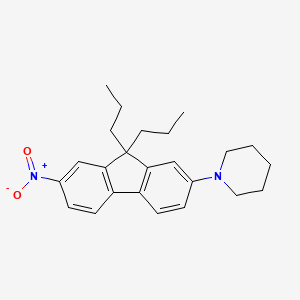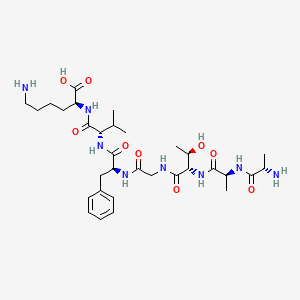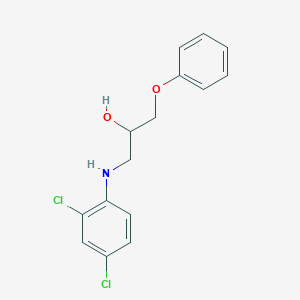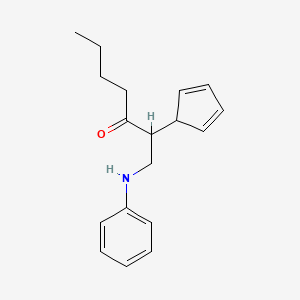![molecular formula C14H18O2 B12607106 (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one CAS No. 898542-86-4](/img/structure/B12607106.png)
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a hydroxy group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Procedure: The 4-methylbenzyl alcohol is deprotonated to form an alkoxide, which then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone. The reaction mixture is then quenched with water and extracted to isolate the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: (2S)-2-[4-Methylphenylmethyl]cyclohexan-1-one
Reduction: (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexanol
Substitution: (2S)-2-[Chloro(4-methylphenyl)methyl]cyclohexan-1-one
Scientific Research Applications
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the cyclohexanone core can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexanol: Similar structure but with an additional hydroxy group.
(2S)-2-[Chloro(4-methylphenyl)methyl]cyclohexan-1-one: Similar structure but with a chloro group instead of a hydroxy group.
(2S)-2-[4-Methylphenylmethyl]cyclohexan-1-one: Similar structure but without the hydroxy group.
Uniqueness
(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
898542-86-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-2-[(R)-hydroxy-(4-methylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1 |
InChI Key |
SEQBEAUPXVRRFA-OCCSQVGLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCC2=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)


![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)

![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)


![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)


